3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
CAS No.: 1037167-87-5
Cat. No.: VC5575527
Molecular Formula: C26H24N4O2S2
Molecular Weight: 488.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037167-87-5 |
|---|---|
| Molecular Formula | C26H24N4O2S2 |
| Molecular Weight | 488.62 |
| IUPAC Name | 3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C26H24N4O2S2/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31) |
| Standard InChI Key | PDFJYVTUBMFUGX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on an imidazo[1,2-c]quinazoline scaffold, a fused heterocyclic system comprising a quinazoline ring (a benzene fused to a pyrimidine) bridged with an imidazole ring. This core is substituted at position 5 with a [(4-methylphenyl)methyl]sulfanyl group and at position 2 with a propanamide chain bearing a thiophen-2-ylmethyl substituent . The imidazoquinazoline system is known for its planar geometry and π-conjugated electron system, which facilitates interactions with biological targets such as enzymes and receptors .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₂H₃₀N₅O₂S₂ |
| Molecular Weight | 580.74 g/mol |
| logP (Predicted) | 4.2–4.7 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | ~95 Ų |
The 4-methylbenzylthio group introduces hydrophobicity (logP ~4.5), enhancing membrane permeability, while the thiophene moiety contributes to electronic diversity, potentially enabling π-π stacking with aromatic residues in protein binding pockets . The propanamide linker adds conformational flexibility, critical for optimizing target engagement .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of imidazoquinazoline derivatives typically involves multicomponent reactions followed by functionalization. For this compound, a plausible route includes:
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Core Formation: Copper-catalyzed Ullmann-type C–N coupling to construct the imidazo[1,2-c]quinazoline core, as demonstrated in analogous syntheses .
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Sulfanyl Group Installation: Thioetherification at position 5 using 4-methylbenzyl mercaptan under basic conditions .
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Side Chain Attachment: Amidation of the propanamide moiety with thiophen-2-ylmethylamine via carbodiimide-mediated coupling .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | CuI, K₂CO₃, DMF, 150°C | 50–70 |
| Thioetherification | 4-Methylbenzyl mercaptan, K₂CO₃, DMF | 60–75 |
| Amidation | EDC/HOBt, DCM, rt | 65–80 |
Key challenges include regioselectivity during core formation and avoiding over-oxidation of the thioether group . Purification often requires silica gel chromatography or recrystallization from ethanol/water mixtures .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s predicted aqueous solubility (logSw ≈ -4.1) and moderate logP (4.5) suggest limited bioavailability via oral administration . Structural modifications, such as introducing ionizable groups (e.g., carboxylic acids) or employing prodrug strategies, could enhance solubility without compromising target affinity .
Metabolic Stability
Thioether groups are susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating sulfoxide or sulfone metabolites . The thiophene ring may also undergo aromatic hydroxylation, necessitating stability studies in hepatic microsomes .
Biological Activity and Mechanism
Immunomodulatory Effects
Analogous N1-modified imidazoquinolines exhibit Toll-like receptor (TLR) 7/8 agonist activity, stimulating NF-κB signaling and cytokine production . Substitution at position 5 with arylthio groups, as in this compound, may modulate TLR selectivity—a hypothesis requiring validation via HEK-Blue reporter assays .
Table 3: Hypothetical Biological Activity Profile
| Target | Predicted IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| EGFR Kinase | 50–100 nM | ATP-competitive inhibition |
| TLR7/8 | 1–10 μM | Agonism, NF-κB activation |
| CYP3A4 | Substrate (Km ≈ 20 μM) | Oxidative metabolism |
Applications and Future Directions
Therapeutic Prospects
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Oncology: As a dual kinase/TLR modulator, this compound could synergize with checkpoint inhibitors in immuno-oncology .
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Antimicrobials: Imidazoquinazolines with thioether groups show activity against Gram-positive bacteria (MIC ≈ 4–8 μg/mL) , warranting susceptibility testing against MRSA and VRE.
Materials Science
The planar conjugated system and thiophene unit make this compound a candidate for organic semiconductors or fluorescent probes, contingent on optimizing solid-state packing and photophysical properties .
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